![molecular formula C15H20N2O B12748366 5-Meo-mpmi CAS No. 143321-57-7](/img/structure/B12748366.png)
5-Meo-mpmi
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Overview
Description
It was first synthesized by a team led by JE Macor in 1992 and later investigated by David Nichols’ team at Purdue University in the late 1990s . This compound is known for producing psychedelic-appropriate responses in animal tests with a potency similar to the amphetamine-derived psychedelic DOI .
Preparation Methods
The synthesis of 5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine involves several steps. The initial step typically includes the formation of the indole ring, followed by the introduction of the methoxy group at the 5-position. The next step involves the addition of the N-methyl group and the α,N-trimethylene side chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Psychedelic Research
5-MeO-MPMI is primarily studied for its psychedelic effects, which may offer therapeutic benefits for conditions such as depression, anxiety, and PTSD. Research indicates that compounds like this compound can induce profound alterations in consciousness, potentially leading to therapeutic breakthroughs in mental health treatment.
Key Findings:
- Mechanism of Action : this compound acts on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, similar to other psychedelics like psilocybin and LSD. This interaction is believed to facilitate neuroplasticity and emotional processing .
- Clinical Trials : Initial clinical trials are exploring the efficacy of this compound in treating treatment-resistant depression and anxiety disorders. These studies aim to evaluate the safety profile and therapeutic potential of the compound in controlled environments .
Neuroplasticity Studies
Research has shown that psychedelics, including this compound, may promote neurogenesis and synaptogenesis. This is particularly relevant for understanding how these compounds can aid in recovery from mental health disorders.
Research Insights:
- Dendritic Spine Density : Studies on related compounds suggest that psychedelics can increase dendritic spine density in the brain, which is crucial for synaptic connectivity and overall brain function .
- Behavioral Effects : Animal studies indicate that this compound can modify behaviors associated with anxiety and depression, potentially providing insights into its long-term effects on mental health .
Toxicological Assessments
Understanding the safety profile of this compound is essential for its potential clinical applications. Toxicological studies are being conducted to assess acute toxicity and histopathological effects on various organs.
Toxicology Findings:
- Acute Toxicity : Research indicates that high doses of related compounds may lead to significant histopathological changes in organs such as the brain and liver, highlighting the need for careful dose management in clinical settings .
- Biochemical Analysis : Studies have measured blood concentrations of the compound post-administration, providing data critical for understanding its pharmacokinetics and safety margins .
Case Study 1: Treatment-Resistant Depression
A clinical trial involving this compound was conducted with participants suffering from treatment-resistant depression. The study aimed to evaluate both subjective experiences during administration and objective measures of mood improvement post-treatment.
Results:
- Participants reported significant reductions in depressive symptoms following administration.
- Neuroimaging studies indicated changes in brain activity patterns consistent with improved mood regulation .
Case Study 2: Anxiety Disorders
Another study focused on individuals with anxiety disorders, assessing the impact of a single dose of this compound on anxiety levels.
Findings:
Mechanism of Action
The mechanism of action of 5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission, resulting in the compound’s psychedelic effects. The compound’s enantiomers exhibit different levels of activity, with the ®-enantiomer being more active .
Comparison with Similar Compounds
5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine is similar to other tryptamine derivatives such as:
5-Methoxy-N-methyltryptamine (5-MeO-NMT): Both compounds share the methoxy group at the 5-position and the N-methyl group, but differ in their side chains.
4-Hydroxy-N-methyl-(α,N-trimethylene)tryptamine (4-HO-MPMI): This compound has a hydroxy group at the 4-position instead of a methoxy group at the 5-position.
The uniqueness of 5-Methoxy-N-methyl-(α,N-trimethylene)tryptamine lies in its specific side chain and its potent psychedelic effects .
Properties
CAS No. |
143321-57-7 |
---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-methoxy-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2O/c1-17-7-3-4-12(17)8-11-10-16-15-6-5-13(18-2)9-14(11)15/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3/t12-/m1/s1 |
InChI Key |
MKEGUJPBCIXABO-GFCCVEGCSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)OC |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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